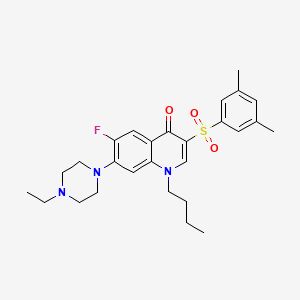

![molecular formula C17H12N2O3 B2835012 N-([2,2'-联噻吩]-5-基甲基)-3-氰基苯甲酰胺 CAS No. 2034490-05-4](/img/structure/B2835012.png)

N-([2,2'-联噻吩]-5-基甲基)-3-氰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

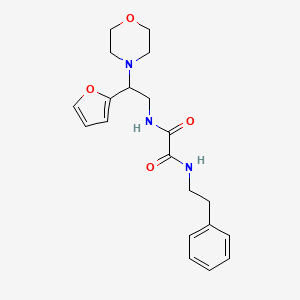

The compound “N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide” is an organic compound containing a bifuran moiety (two furan rings connected), a cyanobenzamide group (a benzene ring connected to an amide group with a nitrile), and a methylene bridge connecting these two parts .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving furan, benzamide, and cyanide compounds. For instance, a similar compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, was synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system in the bifuran and benzamide moieties. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of organic reactions. The furan rings could undergo electrophilic aromatic substitution or Diels-Alder reactions. The amide group could participate in hydrolysis, amidation, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity could be influenced by the presence of the furan rings, the amide group, and the nitrile group .科学研究应用

氯化铜(II)介导的环化

Jithunsa 等人 (2011) 的研究开发了一种使用 CuCl(2)/NCS 的 N-烷氧基-邻炔基苯甲酰胺的区域选择性分子内环化/卤化反应,通过 5-exo-dig 环化生成 3-(氯亚甲基)异苯并呋喃-1-酮。这种方法有可能用于合成与“N-([2,2'-联呋喃]-5-基甲基)-3-氰基苯甲酰胺”在结构上相似的化合物,用于各种研究应用 (Jithunsa、Ueda 和 Miyata,2011)。

铑(III)催化的化学分异环化

Xu 等人 (2018) 报道了铑(III)催化的 C-H 活化,允许 N-甲氧基苯甲酰胺和亚砜鎓盐之间的化学分异和氧化还原中性环化。这个过程展示了合成复杂有机结构的多功能性,这些结构可能与目标化合物 (Xu、Zheng、Yang 和 Li,2018) 相关。

溶剂化物和盐形成研究

Vangala 等人 (2013) 的研究探索了硝呋喃妥因 (NF) 形成分子配合物的能力,可能提供关于“N-([2,2'-联呋喃]-5-基甲基)-3-氰基苯甲酰胺”如何在各种溶剂化物和盐中相互作用的见解,从而影响其结构和热化学性质 (Vangala、Chow 和 Tan,2013)。

碘化钯催化的多组分羰基化方法

Mancuso 等人 (2014) 证明了碘化钯在催化 2-炔基苯甲酰胺的氧化羰基化中的多功能性,导致形成功能化的异吲哚啉酮和异苯并呋喃亚胺衍生物。此类方法可适用于与目标化合物结构相关的化合物的改性或合成 (Mancuso 等人,2014)。

末端炔烃与 CO2 的羧化

Cheng 等人 (2015) 探索了稀土金属酰胺在末端炔烃与 CO2 直接羧化中的催化效率,表明了将羧基引入类似化合物的潜在途径 (Cheng、Zhao、Yao 和 Lu,2015)。

作用机制

未来方向

属性

IUPAC Name |

3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRMCLCROHYMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)